2-[4-(3-Chlorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe difluoromethyl and dimethoxyphenyl groups can be introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Various pinacol boronic esters used in organic synthesis
Uniqueness
What sets 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C24H25ClF2N4O2 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C24H25ClF2N4O2/c1-32-21-7-6-17(13-22(21)33-2)19-14-20(23(26)27)29-24(28-19)31-10-8-30(9-11-31)15-16-4-3-5-18(25)12-16/h3-7,12-14,23H,8-11,15H2,1-2H3 |
InChI Key |
NQZTVHSAYZNQEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.